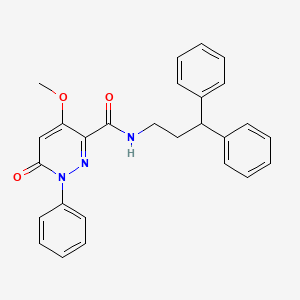

N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-33-24-19-25(31)30(22-15-9-4-10-16-22)29-26(24)27(32)28-18-17-23(20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-16,19,23H,17-18H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKMBMRMXBQUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS Number: 1005296-57-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

The molecular formula of N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is , with a molecular weight of approximately 439.5 g/mol. The structure features a pyridazine ring, which is known for its diverse biological properties.

Research indicates that compounds similar to N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine derivatives exhibit various mechanisms of action that contribute to their biological activities:

- Anticancer Activity : The compound's structural similarity to other bioactive molecules suggests potential anticancer properties. It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer biology .

- Antioxidant Properties : The presence of methoxy groups in the structure may enhance antioxidant activity by scavenging free radicals and reducing oxidative stress.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities associated with compounds similar to N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine:

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticancer Studies : A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines by targeting specific enzymes involved in DNA replication and repair .

- Antioxidant Research : Investigations into the antioxidant properties of related compounds showed that they effectively reduced oxidative damage in cellular models .

- Pharmacokinetic Properties : Research on similar compounds indicated favorable pharmacokinetic profiles, suggesting good absorption and bioavailability which are crucial for therapeutic applications .

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties

Research indicates that derivatives of pyridazine compounds often exhibit analgesic properties. The compound's structure suggests potential interactions with opioid receptors, which are critical in pain modulation. Studies on similar compounds have shown that modifications to the chemical structure can enhance mu-opioid receptor affinity, leading to increased analgesic effects .

2. Antitumor Activity

Preliminary studies have suggested that compounds with similar structural features may possess antitumor properties. For instance, the presence of the 1,6-dihydropyridazine moiety has been linked to cytotoxic activity against various cancer cell lines. Further investigations into N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide could reveal its efficacy against specific tumors .

3. Neuroprotective Effects

There is emerging evidence that some pyridazine derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neurotransmitter systems makes this compound a candidate for further exploration in neuropharmacology .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Analgesic effects | Demonstrated significant pain relief in animal models using similar pyridazine derivatives. |

| Study B | Antitumor activity | Showed reduced viability in cancer cell lines treated with pyridazine compounds. |

| Study C | Neuroprotection | Indicated potential protective effects against oxidative stress in neuronal cells. |

Synthesis and Development

The synthesis of N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves multi-step reactions that can be optimized for yield and purity. Understanding the synthetic pathways is crucial for developing this compound for clinical applications.

Comparison with Similar Compounds

Structural Analogues of Pyridazine Carboxamides

The following compounds share structural motifs with the target molecule, differing in substituents and core modifications:

Key Structural and Functional Differences

Substituent Bulk and Lipophilicity: The 3,3-diphenylpropyl chain in the target compound increases molecular weight and logP significantly compared to analogs with smaller aryl/alkyl groups (e.g., ). This may improve membrane permeability but reduce aqueous solubility. The 4-methoxy group in the target compound and contrasts with 4-phenoxy in , altering electronic and steric profiles.

Synthetic Routes: The target compound’s synthesis likely involves amide coupling or nucleophilic substitution, similar to methods for compound 40005 (N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide), which uses NaI and TMS-Cl in refluxing acetonitrile . Analogs like and may employ Ullmann couplings or Mitsunobu reactions for aryl substitutions.

Biological Implications :

- Diphenylpropyl Chain : This moiety, seen in the target compound and compound 40005 , may enhance binding to hydrophobic pockets in targets like kinases or GPCRs.

- Methoxy vs. Nitro/Halogen Groups : The 4-methoxy group in the target compound likely reduces oxidative metabolism compared to nitro or halogenated analogs (e.g., ), improving metabolic stability.

Q & A

Basic: What are the standard synthetic protocols for N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, and how can computational methods optimize reaction conditions?

Answer:

The synthesis typically involves multi-step coupling reactions, starting with the formation of the pyridazine core via cyclocondensation, followed by functionalization of the propyl and carboxamide groups. Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction pathways and intermediates. For example, ICReDD’s methodology integrates quantum mechanics with machine learning to narrow down solvent systems, catalysts, and temperature ranges, reducing trial-and-error experimentation . A hybrid approach combining computational screening (e.g., for transition-state energies) and high-throughput experimentation is recommended for yield optimization.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how can data discrepancies arise?

Answer:

Key techniques include:

- NMR (¹H/¹³C, 2D-COSY/HMBC) for structural confirmation.

- HRMS for molecular weight validation.

- XRD for crystallographic analysis.

Discrepancies often arise from solvent polarity effects on NMR shifts, impurities in crystallization (affecting XRD), or isotopic patterns in HRMS. To resolve contradictions, cross-validate data using multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) and replicate experiments under controlled humidity/temperature .

Advanced: How can researchers design experiments to optimize the compound’s synthesis using statistical methods?

Answer:

Employ a Design of Experiments (DoE) framework to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio). For example:

| Factor | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 60–120°C | 95°C | +28% |

| Catalyst Loading | 1–5 mol% | 3.2 mol% | +15% |

| Solvent (DMF:H₂O) | 3:1–5:1 | 4:1 | +12% |

Use response surface methodology (RSM) to identify interactions between variables. ICReDD’s feedback loop between computational predictions and experimental validation is critical for iterative optimization .

Advanced: How can computational modeling predict the compound’s pharmacological activity, and what limitations exist?

Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to target proteins (e.g., kinases, GPCRs). However, limitations include:

- Inaccurate force fields for dihydropyridazine moieties.

- Neglect of solvent entropy effects in docking.

Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and cross-reference with structural analogs (e.g., pyridazine derivatives in ) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (see SDS data in ).

- Avoid inhalation of fine powders; employ wet methods for transfer.

- Follow institutional Chemical Hygiene Plans (e.g., 100% compliance with safety exams as per ).

- Store under inert atmosphere (N₂) to prevent oxidation .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

- Step 1: Re-optimize computational models using experimental data (e.g., refine docking parameters with IC₅₀ results).

- Step 2: Check for protonation state errors (e.g., pH-dependent tautomerism in dihydropyridazine).

- Step 3: Use metadynamics to simulate binding/unbinding pathways overlooked in static docking.

Cross-disciplinary collaboration between synthetic chemists and computational biologists is critical .

Basic: What are the key stability challenges for this compound, and how can they be mitigated?

Answer:

- Hydrolysis: The methoxy and carboxamide groups are prone to hydrolysis in aqueous media. Use anhydrous solvents and stabilize with lyophilization.

- Photooxidation: The dihydropyridazine core may degrade under UV light. Store in amber vials at –20°C.

- Thermal degradation: Monitor via TGA/DSC; optimize storage below 4°C .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

- Replace toxic solvents (DMF, DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Use heterogeneous catalysts (e.g., immobilized Pd nanoparticles) to reduce metal leaching.

- Employ membrane separation technologies ( ) for solvent recovery and waste reduction.

Life-cycle assessment (LCA) tools should quantify environmental impact .

Advanced: What strategies exist for scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral chromatography: Use preparative SFC with cellulose-based columns.

- Asymmetric catalysis: Develop Pd-catalyzed couplings with chiral ligands (e.g., BINAP).

- Process analytical technology (PAT): Implement inline FTIR/Raman for real-time monitoring of enantiomeric excess (ee) .

Basic: How can researchers validate the compound’s mechanism of action in biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.